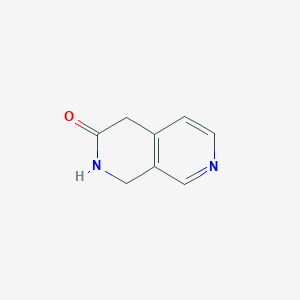

1,2-Dihydro-2,7-naphthyridin-3(4H)-one

Description

Properties

IUPAC Name |

2,4-dihydro-1H-2,7-naphthyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOUMPFNOBORQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Substitution

- Starting compounds: 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (denoted as 1a–c).

- Reagents: Cyclic amines such as pyrrolidine, piperidine, and azepane.

- Solvent: Absolute ethanol.

- Conditions: Refluxing the mixture for 1 hour leads to the formation of 7-alkyl-1-amino-3-chloro derivatives (2a–i).

The reaction proceeds with high yields (74–86%) of the 1,3-diamino-2,7-naphthyridines after 1 hour without any rearrangement.

Rearrangement to this compound

- Extending the reaction time to 5–15 hours under reflux conditions induces rearrangement.

- The rearrangement converts the 1,3-diamino-2,7-naphthyridines into 2,7-naphthyridin-1-ones (4a–l), which structurally correspond to this compound derivatives.

- Yields for this step are moderate, ranging from 55% to 67% after 15 hours of reaction.

Mechanistic Insights

- The presence of a cyclic amine at the C-1 position of the 2,7-naphthyridine ring is critical for the rearrangement.

- The amine at C-3 must be a primary amine with a boiling point above 145 °C to facilitate the rearrangement.

- The rearrangement proceeds via nucleophilic substitution and intramolecular rearrangement steps, confirmed by spectroscopic methods and X-ray crystallography.

Characterization and Analytical Data

- Infrared (IR) Spectroscopy: The presence or absence of the cyano group absorption (2187–2207 cm⁻¹) distinguishes between non-rearranged and rearranged products.

- Nuclear Magnetic Resonance (NMR): The singlet signal of the NCH₂ group at the 8th position and NH group signals confirm the structure of intermediates and final products.

- Mass Spectrometry (MS) and Elemental Analysis: Support the molecular formula and purity of the synthesized compounds.

Summary Table of Preparation Steps and Yields

| Step | Starting Material | Reagents (Cyclic Amines) | Conditions | Product Type | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 1 | 7-alkyl-1,3-dichloro-2,7-naphthyridine-4-carbonitriles (1a–c) | Pyrrolidine, Piperidine, Azepane | Reflux in ethanol | 7-alkyl-1-amino-3-chloro-2,7-naphthyridines (2a–i) | 74–86 | 1 |

| 2 | 7-alkyl-1-amino-3-chloro-2,7-naphthyridines (2a–i) | Same cyclic amines | Extended reflux | 2,7-naphthyridin-1-ones (4a–l) | 55–67 | 5–15 |

Additional Notes on Variations

- The rearrangement is influenced by steric factors of substituents at the 7th position and the nature of the cyclic amine.

- Reaction times and yields vary depending on the specific amine and substituents used.

- Alternative amines such as 2-aminoethanol and 1-aminopropan-2-ol have been used to isolate hydroxy-substituted derivatives in moderate yields (~54–58%).

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2,7-naphthyridin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction to more reduced forms using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the substituents involved, but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized naphthyridine derivative, while reduction might yield a more reduced form.

Scientific Research Applications

Chemistry

- Synthesis Intermediates : This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution allows chemists to create diverse derivatives for further study.

Biology

- Biological Activity : Research indicates that 1,2-Dihydro-2,7-naphthyridin-3(4H)-one exhibits significant biological activities including antimicrobial and anticancer properties. Its derivatives have been shown to affect various biological pathways, making them candidates for further investigation in drug development .

Medicine

- Therapeutic Agents : Due to its biological activities, this compound is being explored as a potential therapeutic agent. Studies suggest that it may be effective against various pathogens and cancer cell lines, leading to its consideration in clinical applications .

Industry

- Material Development : In industrial applications, the compound is being evaluated for use in developing new materials or as catalysts in chemical reactions. Its unique properties make it suitable for various applications in material science.

Biological Activities

The biological activities of this compound can be classified into several key areas:

Antimicrobial Activity

- Efficacy Against Pathogens : Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain naphthyridine derivatives have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

- Cancer Research : In vitro studies have reported that naphthyridine derivatives can induce apoptosis in cancer cells. For example, a synthesized derivative was found to significantly reduce cell viability in human breast cancer cell lines (MDA-MB 468) at concentrations above 10 µM after 48 hours of treatment .

Anti-inflammatory Properties

- Mechanisms of Action : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This property is under investigation for potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antitumor Study : A recent study evaluated the effects of a synthesized derivative on human breast cancer cell lines (MDA-MB 468). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Antimicrobial Evaluation : In comparative studies against standard antibiotics, a derivative showed superior activity against E. coli, with an MIC value lower than that of ciprofloxacin .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one depends on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

1,7-Naphthyridinones

- 6-Methoxy-1,7-naphthyridin-2(1H)-one : Synthesized via catalytic hydrogenation (PtO₂, H₂) of nitro precursors, followed by dehydration. This compound lacks the 3-ketone group but shares a partially reduced ring system. Its reactivity is influenced by the methoxy substituent at position 6 .

- 3-Hydroxy-6-methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one: An intermediate in the synthesis of 1,7-naphthyridinones, highlighting the role of hydroxyl groups in stabilizing tautomeric forms .

1,8-Naphthyridinones

- Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate : Features a carboxylate ester and hydroxyl group at positions 3 and 4, respectively. This substitution pattern enhances hydrogen-bonding capacity, influencing solubility and crystallinity. Molecular weight: 264.25 g/mol .

- Synthesized via POCl₃-mediated cyclization in DMF .

4H-Pyrido[1,2-a]pyrimidin-4-ones

- 2-(3,4-Dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: A tricyclic derivative with a fused pyrimidinone ring. The diazepane substituent at position 7 enhances conformational flexibility, impacting receptor binding .

Key Observations:

Substituent Effects : Electron-withdrawing groups (e.g., ketones, esters) lower melting points compared to methoxy or aryl substituents.

Synthetic Complexity : 1,8-Naphthyridines often require POCl₃ or malonate intermediates , whereas 1,7-naphthyridines utilize nitro-to-amine reduction pathways .

Bioactivity: 1,8-Naphthyridinones exhibit inhibitory activity against enzymes (e.g., kinases) due to their planar aromatic cores , whereas the reduced ring system in 1,2-dihydro-2,7-naphthyridin-3(4H)-one may limit π-π stacking interactions.

Case Study: Tetrahydro-2,7-naphthyridine Derivatives

- 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride : A fully saturated analog with a hydrochloride salt. Molecular weight: 170.64 g/mol . Its reduced nitrogen atoms increase basicity, enhancing solubility in polar solvents.

- 5-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine : Features a para-methoxyphenyl group, which introduces steric bulk and electronic effects for targeted binding .

Biological Activity

1,2-Dihydro-2,7-naphthyridin-3(4H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its biological activity. The presence of nitrogen atoms in the ring system enhances its interaction with biological targets.

Biological Activities

The biological activities of this compound can be classified into several key areas:

1. Antimicrobial Activity

- Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties against various pathogens. For example, studies have demonstrated that certain naphthyridine derivatives possess activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus .

2. Antitumor Activity

- The compound has shown promise in cancer research. In vitro studies have reported that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through modulation of cell cycle regulators such as Cyclin E and CDK2 . The cytotoxic effects were observed to be dose-dependent across various cancer cell lines.

3. Anti-inflammatory Properties

- Naphthyridine compounds have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

4. Antiviral Effects

- Some studies suggest that naphthyridine derivatives can exhibit antiviral activity against specific viruses by interfering with viral replication mechanisms .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Certain naphthyridine derivatives act as inhibitors of enzymes involved in cancer progression and inflammation.

- Modulation of Gene Expression : The ability to influence gene expression related to cell proliferation and apoptosis pathways is a critical aspect of their antitumor activity.

- Interaction with Cellular Receptors : These compounds may interact with various cellular receptors, leading to altered signaling pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antitumor Study : A recent study evaluated the effects of a synthesized derivative on human breast cancer cell lines (MDA-MB 468). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, a derivative showed superior activity against E. coli, with an MIC value lower than that of ciprofloxacin .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dihydro-2,7-naphthyridin-3(4H)-one?

Cyclization reactions are widely employed. For example, thermal dehydration of N-(But-3-enyl)-4-methyloxazole-5-carboxanilide yields 8-methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one, demonstrating the utility of oxazole precursors in constructing the 2,7-naphthyridinone scaffold . Nitration and cyclization of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one under controlled HNO₃ concentrations (48–72%) and H₂SO₄ at 95°C also provide a pathway for functionalized derivatives .

Q. How is this compound structurally characterized?

X-ray crystallography is definitive for confirming the core structure, as demonstrated for the monohydrate of 7-amino-1,8-naphthyridin-2(1H)-one, where bond lengths and angles were resolved to ±0.004 Å . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy are critical for identifying functional groups and purity. For instance, IR absorption bands at ~1680 cm⁻¹ confirm carbonyl presence in related naphthyridinones .

Q. What natural sources yield structurally related 2,7-naphthyridinone derivatives?

Jasminidine (1,4-Dihydro-1-methyl-2,7-naphthyridin-3(2H)-one) is isolated from Chonemorpha macrophylla root bark via solvent extraction (e.g., methanol/CHCl₃), followed by column chromatography and recrystallization. This highlights the use of alkaloid isolation protocols for natural naphthyridinones .

Advanced Research Questions

Q. How can ultrasonic irradiation optimize the synthesis of 2,7-naphthyridinone derivatives?

Ultrasonic methods enhance reaction efficiency by improving mass transfer and reducing reaction times. For 1,8-naphthyridines, sonication facilitated intermediate formation at 60–80°C, achieving yields comparable to thermal methods but with shorter durations (~2 hours vs. 6–8 hours). Similar optimization could apply to 2,7-naphthyridinones, particularly in cyclization or substitution steps .

Q. What strategies resolve contradictions in regioselective functionalization of 2,7-naphthyridinones?

Contradictory regioselectivity, such as nitro isomer ratios in nitration reactions, can arise from kinetic vs. thermodynamic control. For example, nitrating 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with 1 equivalent of HNO₃ produced a 3:2 meta:para nitro isomer ratio, while excess HNO₃ favored dinitro products . Systematic variation of reaction conditions (temperature, acid strength) coupled with DFT calculations can elucidate selectivity trends.

Q. How does the electronic structure of 2,7-naphthyridinone influence cycloaddition reactivity?

The electron-deficient naphthyridinone ring participates in cycloaddition reactions. For instance, 4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one reacted with isobutene to form a tetrahydrocyclic derivative under acidic conditions (MeOH, 95% yield). Analogous reactivity in 2,7-naphthyridinones could be predicted using frontier molecular orbital analysis .

Q. What in vitro models are used to study 2,7-naphthyridinone bioactivity?

Derivatives like MK-2206 (a triazolo[3,4-f][1,6]naphthyridinone) were evaluated in orthotopic head and neck squamous cell carcinoma models. In vitro assays include Akt kinase inhibition studies, requiring precise control of drug concentrations (e.g., 10% DMSO vehicle solutions) and dose-response profiling .

Data Contradiction Analysis

Q. Why do nitration conditions lead to divergent product ratios in naphthyridinone derivatives?

Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with 1 equivalent HNO₃ yielded a 3:2 meta:para nitro isomer ratio, whereas excess HNO₃ produced dinitro derivatives (64% yield). This suggests concentration-dependent reactivity, where higher HNO₃ promotes electrophilic attack at less-activated positions. Time-course experiments and intermediate trapping can clarify mechanistic pathways .

Methodological Recommendations

- Synthesis : Prioritize cyclization of enamine or oxazole precursors under controlled dehydration conditions .

- Characterization : Combine X-ray crystallography with multi-nuclear NMR to resolve tautomeric forms and substituent effects .

- Functionalization : Explore ultrasonic or microwave-assisted methods to enhance reaction efficiency for sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.